N-Dodecanoyl-DL-homoserine lactone

immunomodulation quorum sensing host-pathogen interaction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL; synonym N-Lauroyl-DL-homoserine lactone; CAS 18627-38-8) is a synthetic member of the N-acyl-homoserine lactone (AHL) family, a class of small diffusible signaling molecules that mediate quorum sensing (QS) in Gram-negative bacteria. With a molecular formula of C₁₆H₂₉NO₃, a molecular weight of 283.41 g/mol, a calculated XLogP3-AA of 4.8, and a melting point of 114–117 °C, C12-HSL bears a saturated C12 (dodecanoyl) acyl side chain — a structural feature that critically governs its signal specificity, lactonolysis stability, host-cell interactivity, and biological potency relative to shorter-chain (e.g., C4-HSL, C6-HSL, C10-HSL), 3-oxo-substituted (e.g., 3-oxo-C12-HSL), and longer-chain (e.g., C14-HSL) analogs.

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS No. 18627-38-8
Cat. No. B106065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-DL-homoserine lactone
CAS18627-38-8
SynonymsN-dodecanoyl-DL-homoserine lactone
N-dodecanoyl-DL-HSL
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)
InChIKeyWILLZMOKUUPJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-DL-homoserine lactone (CAS 18627-38-8) — Chemical Identity, Family Classification, and Procurement-Relevant Features


N-Dodecanoyl-DL-homoserine lactone (C12-HSL; synonym N-Lauroyl-DL-homoserine lactone; CAS 18627-38-8) is a synthetic member of the N-acyl-homoserine lactone (AHL) family, a class of small diffusible signaling molecules that mediate quorum sensing (QS) in Gram-negative bacteria [1]. With a molecular formula of C₁₆H₂₉NO₃, a molecular weight of 283.41 g/mol, a calculated XLogP3-AA of 4.8, and a melting point of 114–117 °C, C12-HSL bears a saturated C12 (dodecanoyl) acyl side chain — a structural feature that critically governs its signal specificity, lactonolysis stability, host-cell interactivity, and biological potency relative to shorter-chain (e.g., C4-HSL, C6-HSL, C10-HSL), 3-oxo-substituted (e.g., 3-oxo-C12-HSL), and longer-chain (e.g., C14-HSL) analogs [1][2][3]. Commercially, it is supplied at ≥97.0% purity (HPLC) as a white to faint-beige powder stored at 2–8 °C, suitable for ligand-binding assays, and its specific differentiation from closely related AHLs is essential for reproducible QS research, anti-virulence screening, and host-microbe interaction studies .

Why N-Dodecanoyl-DL-homoserine lactone Cannot Be Generically Substituted by Other AHLs


Although all N-acyl-homoserine lactones share the conserved homoserine lactone ring, signal specificity — and therefore experimental outcome — is exquisitely dependent on acyl-chain length and C-3 substitution [1]. In the well-characterized Chromobacterium violaceum system, a panel of seven HSLs (C4-, C6-, C7-, C8-, C10-, C12-, and C14-HSL) exhibited divergent immunostimulatory profiles: only C12-HSL activated NF-κB and induced inflammatory cytokines in mammalian monocytic cells, a property it shares with the structurally distinct Pseudomonas aeruginosa signal 3-oxo-C12-HSL, whereas the other six HSLs were inactive [1]. Similarly, in an aerobic granular sludge (AGS) stability comparison, exogenous C12-HSL sustained reactor performance through day 90 whereas C10-HSL, C14-HSL, and untreated controls destabilized at 70, 80, and 65 days, respectively — demonstrating that even ±2 methylene units in the acyl chain produce non-interchangeable outcomes [2]. These examples illustrate why substitution based solely on AHL class membership or generic 'C12-HSL' annotation is scientifically invalid: the biological readout is dictated by specific molecular features that do not transfer across analogs.

Product-Specific Quantitative Evidence Guide for N-Dodecanoyl-DL-homoserine lactone (CAS 18627-38-8)


Selective NF-κB Activation in Mammalian Monocytic Cells: C12-HSL vs. Six Other C. violaceum HSLs

Among the seven N-acyl-homoserine lactones naturally produced by Chromobacterium violaceum (C4-, C6-, C7-, C8-, C10-, C12-, and C14-HSL), only C12-HSL activated the NF-κB signaling pathway and stimulated the production of inflammatory cytokines (TNF-α, IL-1β, IL-8) in mammalian monocytic cell lines [1]. The other six HSLs, encompassing acyl chain lengths from 4 to 14 carbons, failed to induce any measurable cytokine response under identical assay conditions [1]. This selective activity mirrors that of 3-oxo-C12-HSL from Pseudomonas aeruginosa, but is absent in non-oxo-substituted analogs of different chain lengths, establishing that a C12 acyl chain without 3-oxo modification is sufficient for NF-κB-dependent immunostimulation — a property not shared by shorter or longer saturated AHLs [1].

immunomodulation quorum sensing host-pathogen interaction

Superior Aerobic Granular Sludge Stability: C12-HSL vs. C10-HSL, C14-HSL, and Untreated Control

In a side-by-side comparison using four parallel sequencing batch airlift reactors (SBARs), exogenous C12-HSL maintained aerobic granular sludge (AGS) stability through day 90 with a mean particle size of 1.44 mm and a sludge volume index (SVI) of 14.6 mL/g, whereas reactors supplemented with C10-HSL or C14-HSL destabilized at days 70 and 80, respectively, and the untreated control failed at day 65 [1]. Pollutant removal performance followed the same rank order: the C12-HSL reactor achieved 92.8% CODCr, 72.0% NH₄⁺-N, and 92.8% total phosphorus (TP) removal — values consistently higher than those of C10-HSL, C14-HSL, and control reactors at their respective stability endpoints [1]. Extracellular polymeric substance (EPS) content in the C12-HSL reactor reached 123.92 mg/g during the stable phase, with tightly bound EPS (TB-EPS) identified as the key fraction driving granule integrity [1].

wastewater treatment aerobic granular sludge biofilm engineering

Enhanced Nisin and Acid Resistance in Salmonella: C12-HSL-Supplemented vs. Unsupplemented Cells

Salmonella enterica serovar Enteritidis cultured anaerobically in the presence of 50 nM C12-HSL exhibited significantly enhanced survival under combined nisin and acid stress (pH 4.5) compared to unsupplemented controls [1]. At the molecular level, C12-HSL supplementation increased the expression of phoP, phoQ, pmrA, and pmrB genes — key regulators of antimicrobial peptide and acid resistance — while also increasing cell-surface positive charge, elevating cyclopropane fatty acid content in the membrane, and reducing membrane fluidity [1]. Critically, C12-HSL reduced the nisin-induced leakage of intracellular K⁺ and NADPH at pH 4.5, indicating functional preservation of membrane integrity [1].

food safety antimicrobial resistance Salmonella virulence

Functional Distinction from 3-Oxo-C12-HSL: Temporal Expression in Biofilm Development and Divergent Host-Cell Effects

C12-HSL and N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) share a 12-carbon acyl backbone but are functionally non-equivalent: they are produced at different temporal stages of Pseudomonas aeruginosa biofilm development and exert distinct effects on human host cells [1]. While 3-oxo-C12-HSL has been extensively characterized as a pro-apoptotic and pro-inflammatory signal in macrophages and neutrophils, C12-HSL activates NF-κB in RAW 264.7 macrophages (inducing TNF-α, IL-1β, and IL-8) through a pathway that other saturated lactones do not engage, and additionally alters cell cycling and metabolism in human keratinocyte (HaCaT) cells [1]. Experimental cross-substitution leads to mismatched temporal regulation artifacts in biofilm QS circuit studies and confounded host-response readouts [1].

Pseudomonas aeruginosa biofilm host-cell modulation

Quantified Occurrence in Natural Marine Biofilms: C12-HSL Concentration in 6-Day-Old Subtidal Biofilm

In a quantitative analysis of AHL content in subtidal biofilms, N-dodecanoyl-homoserine lactone (C12-HSL) was identified in 6-day-old biofilm at a concentration of 9.04 μg cm⁻² (equivalent to 3.36 mmol L⁻¹) [1]. This concentration was determined using AHL reporter strains and represents direct quantification of C12-HSL in a natural, ecologically relevant biofilm matrix [1]. In comparison, C6-HSL was detected from a Vibrio sp. isolate (UST950701-007) derived from the same biofilm system, but no quantitative concentration for C6-HSL or other AHLs in the biofilm matrix was reported in this study [1]. Both C6-HSL and C12-HSL, along with 3-oxo-C8-HSL, induced initial larval settlement behaviors (reduced swimming speed, bottom crawling) in Hydroides elegans at specific concentrations, though none matched the potency of the positive control 3-isobutyl-1-methylxanthine [1].

marine microbiology biofilm ecology larval settlement

Acyl Chain Length-Dependent Lactonolysis Stability: C12-HSL vs. Short-Chain AHLs

N-acylhomoserine lactones undergo pH- and temperature-dependent lactonolysis (ring opening), and the rate of this degradation is inversely correlated with acyl chain length [1]. Using ¹³C NMR spectroscopy, Yates et al. (2002) demonstrated that ring opening of HSL, C3-HSL, and C4-HSL increased as pH rose, but the phenomenon diminished markedly as the N-acyl chain was lengthened — establishing that an N-acyl side chain of at least four carbons is required for meaningful lactonolysis resistance, and that longer chains confer progressively greater stability [1]. With its 12-carbon acyl chain, C12-HSL is substantially more resistant to spontaneous ring opening under near-physiological pH conditions than C4-HSL, C6-HSL, or C8-HSL, reducing the risk of signal inactivation during extended incubation experiments or long-term storage in aqueous buffers [1].

chemical stability lactonolysis experimental reproducibility

Best Research and Industrial Application Scenarios for N-Dodecanoyl-DL-homoserine lactone


Host-Microbe Interaction Studies Requiring a Saturated AHL with Validated NF-κB Agonist Activity

Investigators studying how bacterial QS signals modulate mammalian innate immunity should use C12-HSL as the positive-control saturated AHL. Gomi et al. (2006) demonstrated that among seven C. violaceum HSLs spanning C4 to C14, only C12-HSL activated NF-κB and induced TNF-α, IL-1β, and IL-8 in monocytic cell lines . This selective activity means that experiments designed to probe the structural determinants of AHL-mediated immunomodulation require C12-HSL as the minimal active saturated ligand — any shorter or longer saturated analog will produce a false-negative result. The compound is also critical as a comparator against 3-oxo-C12-HSL to dissect the contribution of the 3-oxo moiety to host-cell signaling .

Aerobic Granular Sludge Process Optimization and Stability Enhancement in Wastewater Treatment

Environmental engineering groups operating sequencing batch airlift reactors (SBARs) for AGS-based wastewater treatment can extend granule stability by 29–38% by selecting C12-HSL over C10-HSL (70 d stability), C14-HSL (80 d), or untreated operation (65 d) . The C12-HSL-supplemented reactor achieved 1.44 mm mean particle size, 14.6 mL/g SVI, and >92% removal efficiency for both CODCr and total phosphorus through day 90 — performance metrics that directly translate to reduced reactor restart frequency, lower operational cost, and more reliable effluent quality . This application is supported by EPS profiling showing that C12-HSL specifically promotes TB-EPS secretion (123.92 mg/g), the fraction most strongly correlated with granule structural integrity .

Salmonella Stress Resistance Modeling in Food Safety Research

Food microbiologists modeling Salmonella enterica survival under food-relevant stress conditions (low pH, antimicrobial peptides) should supplement cultures with 50 nM C12-HSL to recapitulate the QS-enhanced resistance phenotype. As demonstrated by de Freitas et al. (2020), C12-HSL-supplemented Salmonella Enteritidis PT4 exhibited significantly higher viable counts at pH 4.5 in the presence of nisin, accompanied by upregulation of the phoP/phoQ/pmrA/pmrB resistance regulon and biophysical membrane remodeling (increased positive charge, elevated cyclopropane fatty acids, reduced fluidity) . Unsupplemented cultures lack this resistance phenotype, potentially underestimating pathogen survival in QS-active polymicrobial food environments where C12-HSL is present .

Calibration Standard for AHL Quantification in Environmental Biofilm Matrices

Researchers employing LC-MS/MS, HPLC-TQ MS, or biosensor-based methods for AHL quantification in environmental biofilms should include C12-HSL as a calibration standard, given its documented accumulation at 9.04 μg cm⁻² (3.36 mmol L⁻¹) in 6-day-old natural subtidal biofilms . This concentration range, far exceeding typical planktonic QS thresholds (low nM), establishes a relevant upper calibration point for quantifying AHLs sequestered in biofilm extracellular polymeric matrices. Marine ecologists studying larval settlement cues can also use C12-HSL at defined concentrations to standardize behavioral assays in Hydroides elegans and other invertebrate models, building on the demonstrated partial settlement-inducing activity of this AHL .

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